molecular formula C14H12ClN3O2 B5698194 N'-[2-(4-chlorophenyl)acetyl]nicotinohydrazide

N'-[2-(4-chlorophenyl)acetyl]nicotinohydrazide

Cat. No. B5698194
M. Wt: 289.71 g/mol
InChI Key: DNJYTUKQRHCZKD-UHFFFAOYSA-N
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Description

N’-[2-(4-chlorophenyl)acetyl]nicotinohydrazide is a chemical compound with the molecular formula C14H12ClN3O2 . It is a derivative of nicotinohydrazide .


Synthesis Analysis

The synthesis of N’-[2-(4-chlorophenyl)acetyl]nicotinohydrazide or similar compounds often involves the reaction of isoniazid and nicotinohydrazide with ethylacetoacetate in the presence of acetic acid . The structures of the synthesized compounds are usually confirmed by spectroanalytical data such as NMR and IR .


Molecular Structure Analysis

The molecular structure of N’-[2-(4-chlorophenyl)acetyl]nicotinohydrazide can be confirmed by physicochemical properties and spectroanalytical data . The molecular weight is 289.717 Da .

Scientific Research Applications

These applications highlight CCAN’s versatility and potential impact across different scientific domains. Further research is essential to fully understand its mechanisms and optimize its use. If you’d like more information on any specific application, feel free to ask! 🌟

References:

Future Directions

Future research could focus on further studying the pharmacological activities of N’-[2-(4-chlorophenyl)acetyl]nicotinohydrazide and similar compounds. This includes their potential antimicrobial and anticancer activities . Additionally, these compounds could be used as lead compounds for rational drug designing .

properties

IUPAC Name

N'-[2-(4-chlorophenyl)acetyl]pyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2/c15-12-5-3-10(4-6-12)8-13(19)17-18-14(20)11-2-1-7-16-9-11/h1-7,9H,8H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJYTUKQRHCZKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NNC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[2-(4-chlorophenyl)acetyl]pyridine-3-carbohydrazide

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